C10H12F6MgO6
Description
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is a β-diketonate complex derived from the ligand 1,1,1-trifluoro-2,4-pentanedione (CAS 367-57-7), a fluorinated β-diketone. The ligand is synthesized via Claisen condensation of ethyl trifluoroacetate and acetone under basic conditions (33% yield) . This ligand exhibits strong chelating properties due to its enol tautomer, which stabilizes metal coordination through resonance-assisted hydrogen bonding . The magnesium complex is hypothesized to adopt a six-coordinate octahedral geometry, analogous to other transition metal β-diketonates .
Fluorinated β-diketonates like this compound are widely used as precursors in chemical vapor deposition (CVD) and sol-gel processes due to their volatility and thermal stability . The trifluoromethyl group enhances electronegativity, improving solubility in organic solvents (e.g., acetone, ethers) and lowering melting points compared to non-fluorinated analogs .
Properties
IUPAC Name |
magnesium;1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYAMCPMUUCLPT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6MgO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 1,1,1-trifluoro-2,4-pentanedionate can be synthesized through the reaction of magnesium salts with 1,1,1-trifluoro-2,4-pentanedione. The reaction typically involves the use of magnesium chloride or magnesium acetate as the magnesium source. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of magnesium 1,1,1-trifluoro-2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Magnesium 1,1,1-trifluoro-2,4-pentanedionate undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as copper(II) chloride or nickel(II) nitrate.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of magnesium 1,1,1-trifluoro-2,4-pentanedionate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the metal center and the oxygen atoms of the pentanedionate ligand. This chelation process can influence various biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermal Properties
The table below compares magnesium 1,1,1-trifluoro-2,4-pentanedionate with analogous β-diketonate complexes:
Key Observations:
- Fluorination Effects: The trifluoromethyl group reduces melting points compared to non-fluorinated analogs (e.g., Hf complex vs. Fe(acac)₃) and enhances solubility in non-polar solvents due to increased lipophilicity .
- Thermal Stability : Scandium β-diketonates with methyl substituents (Sc(Meacac)₃) exhibit higher sublimation enthalpies than fluorinated analogs, suggesting fluorinated ligands improve volatility for CVD applications .
- Metal-Specific Reactivity : Nickel complexes with trifluoro ligands demonstrate controlled fragmentation under electron ionization, making them suitable for depositing stoichiometric metal oxides .
Spectroscopic and Mechanistic Insights
- Vibrational Spectroscopy: The enol form of 1,1,1-trifluoro-2,4-pentanedione shows characteristic C=O and C–F stretching modes at 1650 cm⁻¹ and 1150–1250 cm⁻¹, respectively. These bands shift upon metal coordination, indicating ligand-to-metal charge transfer .
- Mass Spectrometry : Trifluoro-β-diketonates fragment via loss of CF₃ groups under electron ionization, a pathway critical for understanding precursor decomposition in CVD .
Biological Activity
Magnesium 1,1,1-trifluoro-2,4-pentanedionate (Mg(TFA)₂), also known as magnesium trifluoroacetylacetonate dihydrate, is a coordination compound that has garnered interest in various fields including medicinal chemistry and materials science. This article delves into its biological activity, highlighting relevant research findings and case studies.
- Molecular Formula : C10H12F6MgO6
- Molecular Weight : 366.50 g/mol
- CAS Number : 240131-46-8
- IUPAC Name : Magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate
Mg(TFA)₂ acts primarily through its role as a magnesium source in biological systems. Magnesium is an essential mineral involved in numerous enzymatic reactions and physiological processes. The trifluoroacetylacetonate ligand enhances the solubility and bioavailability of magnesium, facilitating its absorption and utilization in biological systems.
Enzymatic Functions
Research indicates that magnesium plays a crucial role in enzymatic functions such as:
- Cofactor for Enzymes : Magnesium is a cofactor for over 300 enzymes involved in biochemical reactions, including those related to DNA synthesis and repair.
- Stabilization of Nucleic Acids : It stabilizes the structure of nucleic acids, which is vital for cellular processes.
Antioxidant Activity
Studies have shown that Mg(TFA)₂ exhibits antioxidant properties. The trifluoroacetylacetonate moiety can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
In experimental models, magnesium compounds have demonstrated neuroprotective effects. Mg(TFA)₂ has been studied for its potential to mitigate neurodegenerative conditions by:
- Reducing neuronal excitotoxicity.
- Enhancing synaptic plasticity.
Case Studies
-
Neuroprotection in Animal Models :
A study investigated the neuroprotective effects of Mg(TFA)₂ in rodent models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups. -
Antioxidant Efficacy :
In vitro assays showed that Mg(TFA)₂ effectively reduced oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide. The compound demonstrated a dose-dependent response in scavenging reactive oxygen species. -
Enzymatic Activity Enhancement :
A biochemical assay revealed that Mg(TFA)₂ enhanced the activity of DNA polymerase enzymes, suggesting its potential role as a supplement in DNA repair mechanisms.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 366.50 g/mol |
| CAS Number | 240131-46-8 |
| Solubility | Soluble in water |
| Antioxidant Activity | Yes |
| Neuroprotective Effects | Yes |
Q & A
Q. How can advanced NMR techniques (e.g., DOSY, NOESY) elucidate supramolecular interactions in Magnesium1,1,1-trifluoro-2,4-pentanedionate systems?
- Methodological Answer : Diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radii to distinguish monomeric vs. oligomeric species. NOESY detects through-space interactions between Mg centers and fluorinated ligands, confirming self-assembly in nonpolar solvents .
Methodological Recommendations
- Experimental Design : Align hypotheses with coordination chemistry theory (e.g., ligand-field theory) to frame mechanistic studies .
- Data Contradiction Analysis : Use triangulation (e.g., spectroscopic, computational, kinetic data) to resolve anomalies .
- Ethical Compliance : Adhere to TSCA/EINECS guidelines for hazardous waste disposal and synthetic byproduct management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
